(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone
Overview
Description
(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C₉H₁₀ClN₃O and a molecular weight of 211.65 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 5-position and a pyrrolidinyl group at the 2-position, connected through a methanone linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product after purification .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .
Chemical Reactions Analysis
Types of Reactions
(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring or the pyrrolidinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyrazine ring or the pyrrolidinyl group .
Scientific Research Applications
(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern on the pyrazine ring and the presence of a pyrrolidinyl group. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
(5-chloropyrazin-2-yl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-6-11-7(5-12-8)9(14)13-3-1-2-4-13/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSNMXJHOCFSNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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